molecular formula C22H31NO4 B040370 Fedotozine CAS No. 123618-00-8

Fedotozine

Cat. No. B040370
M. Wt: 373.5 g/mol
InChI Key: MVKIWCDXKCUDEH-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Fedotozine is synthesized from melon, an oligomeric s-heptazine obtained through the pyrolysis of NH4SCN. The process involves converting melon to molecular 2,5,8-trichloro-s-heptazine, subsequently transformed into the triazide form upon reaction with (CH3)3SiN3 (Miller et al., 2004).

Molecular Structure Analysis

The molecular structure of Fedotozine, as derived from electron diffraction studies, shows significant pi delocalization in the peripheral C-N bonds, indicative of the planarity of the s-heptazine core. The azides are arranged in a pinwheel-like C3h configuration around the periphery, with heptazine units packing into parallel, offset layered sheets in the crystal structure (Miller et al., 2004).

Chemical Reactions and Properties

Fedotozine exhibits unique chemical properties compared to other kappa agonists, notably lacking activity on kappa receptor subtypes regulating diuresis. Its differential effects highlight an atypical kappa agonist profile, with no significant impact on water diuresis at doses fully effective in producing antinociception (Soulard et al., 1996).

Physical Properties Analysis

Fedotozine's physical properties, particularly its photoluminescence at 430 nm, underscore its potential as a precursor for nitrogen-rich carbon nitrides. The compound decomposes rapidly and exothermically upon heating, producing a thermally stable carbon nitride powder (Miller et al., 2004).

Chemical Properties Analysis

In colonic strips from human subjects, Fedotozine did not affect spontaneous motility unless at very high concentrations. It induced a concentration-dependent reduction of the excitatory effect from field stimulation, an effect not inhibited by naloxone, suggesting the inhibitory effect of Fedotozine is not related to opioid receptor activation (Adami et al., 1996).

Scientific Research Applications

  • Decrease in Abdominal Cramps and Fos Immunoreactivity : Fedotozine decreases acetic acid-induced abdominal cramps and Fos immunoreactivity in the spinal cord and paraventricular nucleus of the hypothalamus (Bonaz et al., 2000).

  • Reduction of Gastric Nociception in Humans : It decreases gastric nociception in healthy humans, suggesting its potential in treating gastrointestinal discomfort (Coffin et al., 1996).

  • Lack of Effect on Water Diuresis in Rats : Fedotozine has no effect on water diuresis in rats, which indicates it is an atypical kappa agonist lacking activity on kappa receptor subtypes regulating diuresis (Soulard et al., 1996).

  • Inhibition of Spinal Neurons Responsive to Colorectal Distention : Fedotozine inhibits the evoked and spontaneous activity of spinal neurons responsive to colorectal distention (Ness, 1999).

  • Restoration of Normal Motility in Experimental Ileus : It restores normal motility patterns in experimental ileus induced by surgery or peritonitis by acting at peripheral kappa-opioid receptors (Rivière et al., 1993).

  • Reduction of Stress-Induced Gastric Motor Alterations and Hypercortisolemia : Fedotozine orally reduces stress-induced gastric motor alterations and hypercortisolemia, potentially by acting on K receptors in the intestinal wall (Gué et al., 1990).

  • Relief of Hypersensitivity to Colonic Distention in IBS Patients : Fedotozine increases thresholds of perception of colonic distention in patients with IBS without modifying colonic compliance, potentially reversing visceral hypersensitivity and improving symptoms (Delvaux et al., 1999).

  • Efficacy in Functional Dyspepsia : A dose of 30 mg three times daily is safe and more effective than placebo for the relief of key symptoms associated with functional dyspepsia (Read et al., 1997).

  • Blocking of Hypersensitive Visceral Pain in Animals : It blocks hypersensitive visceral pain by acting on peripheral kappa-opioid receptors in animals (Langlois et al., 1997).

  • Direct Excitatory Effects on Intestinal Smooth Muscle Cells : Fedotozine can have direct excitatory effects on intestinal smooth muscle cells without activation of kappa opioid receptors (Coruzzi et al., 1998).

properties

IUPAC Name

(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKIWCDXKCUDEH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318556
Record name Fedotozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fedotozine

CAS RN

123618-00-8
Record name Fedotozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123618-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedotozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedotozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDOTOZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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